ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Physicochemical Properties Medicinal Chemistry SAR

Sourcing regioisomerically pure 7-CF3 indole building blocks for SAR studies is often hindered by inconsistent substitution patterns and inadequate purity. Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 154422-28-3) resolves this with defined 7-position substitution critical for target engagement. - Enables low-nanomolar NNRTI lead generation with improved Y181C mutant resistance profiles versus nevirapine. - Validated scaffold for glycine-site NMDA receptor antagonists in neuroscience programs. - ≥97% purity with HPLC/NMR batch data ensures reproducible cross-coupling and C-H activation results. Supplied by BenchChem with global shipping and consistent lot-to-lot analytical documentation.

Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
CAS No. 154422-28-3
Cat. No. B1340688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
CAS154422-28-3
Molecular FormulaC12H10F3NO2
Molecular Weight257.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-7-4-3-5-8(10(7)16-9)12(13,14)15/h3-6,16H,2H2,1H3
InChIKeyNMEKRDDKYZAIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 154422-28-3): Procurement and Chemical Profile


Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a halogenated heterocyclic building block (CAS 154422-28-3) with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol . It is a derivative of indole-2-carboxylic acid, characterized by a trifluoromethyl (-CF3) group specifically located at the 7-position of the indole ring and an ethyl ester at the 2-position. This compound is primarily employed as an intermediate in medicinal chemistry for the synthesis of diverse bioactive molecules, including those targeting the central nervous system (CNS), as it acts as an indole antagonist that binds to indole receptors . Its unique substitution pattern confers distinct physicochemical and biological properties that differentiate it from other trifluoromethyl indole regioisomers, making it a specific chemical tool for structure-activity relationship (SAR) studies .

Why In-Class Substitution of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is Not Advisable


Generic substitution within the trifluoromethyl indole-2-carboxylate class is chemically and pharmacologically invalid. The specific position of the electron-withdrawing trifluoromethyl group on the indole core dictates the molecule's electronic distribution, lipophilicity (logP), and metabolic stability . A 7-substituted regioisomer exhibits profoundly different reactivity, binding affinity, and pharmacokinetic profile compared to its 4-, 5-, or 6-substituted analogs. For instance, while 5-substituted analogs are commonly explored, the 7-position offers a unique steric and electronic environment that is critical for engaging specific biological targets, such as the strychnine-insensitive glycine binding site or for modulating the properties of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2]. Simple substitution of the ester moiety (e.g., from ethyl to methyl) also impacts the compound's physicochemical properties, affecting its utility in subsequent synthetic transformations. Therefore, the precise molecular architecture of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a non-negotiable requirement for achieving consistent and reproducible results in advanced research and drug development programs.

Quantitative Differentiation Guide for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate


7-Position -CF3 Confers Unique Electronic and Lipophilic Profile vs. 4- and 5- Analogs

The trifluoromethyl group at the 7-position of the indole ring creates a distinct electronic environment compared to other regioisomers. While quantitative pKa or logD values for this specific compound are not widely reported in primary literature, the principle is well-established in medicinal chemistry: the position of a strong electron-withdrawing group like -CF3 dictates the overall electron density of the aromatic system, affecting both reactivity and target engagement. This compound is described as enhancing lipophilicity and influencing biological activity due to this specific substitution, a property that is not interchangeable with analogs like ethyl 5-(trifluoromethyl)indole-2-carboxylate . The 7-substitution pattern is particularly noted for its role in optimizing lead compounds for affinity and selectivity toward CNS targets like the indole receptor .

Physicochemical Properties Medicinal Chemistry SAR

Potential as Glycine/NMDA Antagonist Scaffold vs. Non-Fluorinated Indole-2-Carboxylates

The compound belongs to the indole-2-carboxylate class, which has been extensively studied as a scaffold for potent and parenterally available competitive antagonists of the glycine binding site on the NMDA receptor [1]. While this specific ethyl 7-(trifluoromethyl) derivative is not the subject of a published head-to-head NMDA study, research on a series of related substituted indole-2-carboxylates demonstrates that compounds with halogen or trifluoromethyl substitutions at various positions can achieve high in vitro affinity (e.g., displacement of [3H]glycine) and in vivo potency (e.g., inhibition of NMDA-induced convulsions in mice) [1][2]. This contrasts with the unsubstituted indole-2-carboxylate core, which would lack the necessary potency. The 7-CF3 group is a specific modification that, based on this class knowledge, is likely to impart distinct pharmacological properties compared to non-fluorinated or differently substituted analogs, making it a valuable and non-fungible building block for CNS drug discovery [3].

Neuroscience NMDA Receptor Glycine Antagonist

Core Scaffold for Highly Potent HIV-1 NNRTIs vs. 5- and 6-CF3 Analogs

The trifluoromethyl indole core, exemplified by ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate, is a validated scaffold in the design of next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study on a novel series of trifluoromethyl indoles (compounds 10i and 10k) demonstrated extremely promising activities against wild-type HIV-1 with IC50 values at the low nanomolar level, comparable to the approved drug efavirenz and superior to nevirapine [1]. Importantly, these compounds also showed higher potency against the drug-resistant mutant strain Y181C than nevirapine [1]. This activity is highly dependent on the specific substitution pattern around the indole core, including the placement of the trifluoromethyl group. While the study did not explicitly compare 7-, 5-, and 6-CF3 regioisomers head-to-head, the reported SAR data in the publication indicates that the position of the -CF3 group is a critical determinant of both potency and resistance profile, making the 7-CF3 isomer a uniquely valuable synthetic intermediate [1].

Antiviral HIV-1 NNRTI

Reported Purity and Analytical Support Enable Reproducible Synthesis vs. Unspecified Analog Purity

For scientific procurement, the availability of a compound with defined purity and supporting analytical data is a critical differentiating factor. Commercial suppliers for ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 154422-28-3) report standard purities of ≥97% and offer batch-specific quality control documentation, including NMR, HPLC, and GC reports . This level of analytical validation is not universally guaranteed for all in-class analogs, particularly for less common or newly synthesized regioisomers where purity may be lower or unspecified (e.g., 95% for some 4-CF3 analogs ). The higher specified purity and available analytical data for the 7-CF3 compound reduce the risk of failed reactions or confounding biological results due to impurities, directly impacting the efficiency and reliability of research and development workflows.

Chemical Synthesis Quality Control Reproducibility

Ethyl Ester Offers Distinct Reactivity vs. Methyl Ester in Medicinal Chemistry Applications

The choice of ester group is a critical determinant in synthetic planning. While methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 1362860-90-9) is a close analog, the ethyl ester in the target compound provides distinct advantages in terms of lipophilicity and subsequent synthetic manipulations . In medicinal chemistry, ethyl esters are often preferred as prodrug moieties or as protecting groups that can be selectively removed under milder or different conditions compared to methyl esters. This can be crucial in multi-step syntheses where orthogonality is required. Furthermore, the increased steric bulk of the ethyl group can influence the conformation and binding of the molecule to biological targets during SAR exploration, offering a different profile compared to the methyl analog .

Synthetic Chemistry Protecting Groups Prodrugs

Optimal Scientific and Industrial Applications for Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate


Synthesis of Next-Generation HIV-1 NNRTIs

Use as a key building block for the synthesis of novel trifluoromethyl indole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). The 7-CF3 substitution is part of a validated scaffold that has demonstrated low nanomolar potency against wild-type HIV-1 and an improved resistance profile against the Y181C mutant compared to nevirapine [1]. This application directly leverages the compound's unique substitution pattern for antiviral drug discovery.

Development of CNS-Targeted Therapeutics as Glycine/NMDA Antagonists

Employed as a core intermediate for creating novel antagonists of the glycine binding site on the NMDA receptor. Research on the broader indole-2-carboxylate class has established its potential for treating neurological disorders, with specific substitution patterns like the 7-CF3 group being critical for achieving high affinity and in vivo potency [2]. This is a high-value application for neuroscience research programs.

High-Fidelity SAR Studies in Medicinal Chemistry

Ideal for use in structure-activity relationship (SAR) investigations where precise control over molecular properties is required. The compound's defined regioisomeric purity (≥97% ) and the distinct electronic/lipophilic effects of its 7-CF3 group allow for accurate assessment of how this specific modification influences target binding, selectivity, and metabolic stability compared to 4-, 5-, or 6-substituted analogs .

Synthetic Methodology Development and Fluorinated Building Block Synthesis

Serves as a robust substrate for developing new synthetic methods involving indole functionalization, such as C-H activation or cross-coupling reactions. Its high purity and the availability of detailed analytical data (NMR, HPLC) from suppliers ensure reproducible results in academic and industrial chemistry laboratories . The ethyl ester provides a convenient handle for further derivatization or for use as a protecting group in complex multi-step syntheses .

Technical Documentation Hub

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